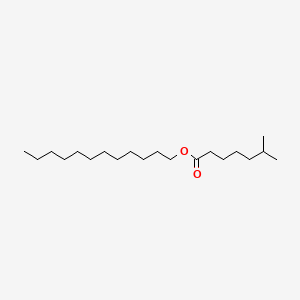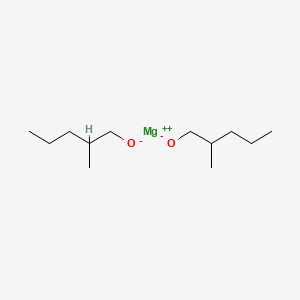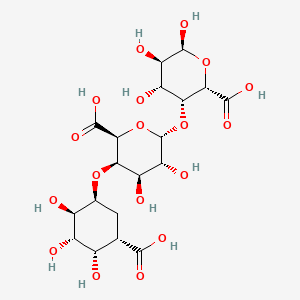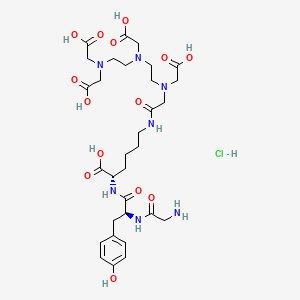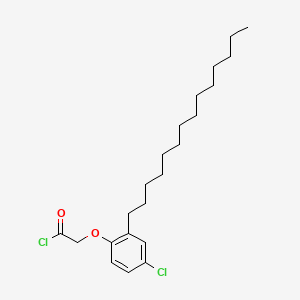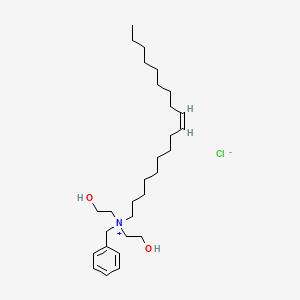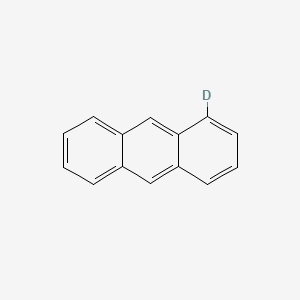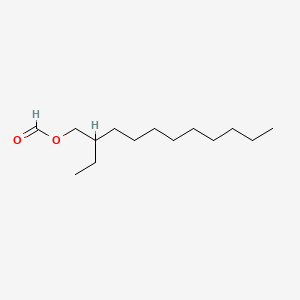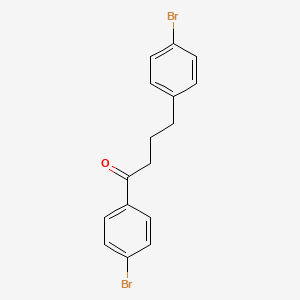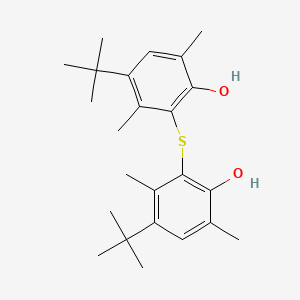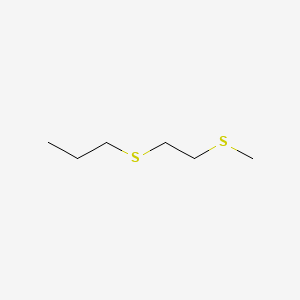
2,5-Dithiaoctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dithiaoctane is an organic compound with the molecular formula C6H14S2. It is a member of the class of disulfides, which are characterized by the presence of two sulfur atoms connected by a single bond. This compound is also known as dipropyl disulfide and is commonly found in various natural sources, including garlic and onions. It has a distinct odor and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,5-Dithiaoctane can be synthesized through several methods. One common method involves the reaction of propyl mercaptan with sulfur dichloride. The reaction typically occurs under controlled conditions, with the temperature maintained at around 50°C. The reaction can be represented as follows:
2C3H7SH+S2Cl2→C6H14S2+2HCl
Industrial Production Methods: In industrial settings, this compound is produced through the oxidation of propyl mercaptan using hydrogen peroxide. This method is preferred due to its efficiency and cost-effectiveness. The reaction is carried out in the presence of a catalyst, such as sodium tungstate, to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dithiaoctane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: When exposed to oxidizing agents such as hydrogen peroxide or potassium permanganate, this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Substitution: In the presence of halogens, this compound can undergo substitution reactions to form halogenated derivatives.
Major Products:
Oxidation: Sulfoxides and sulfones
Reduction: Thiols
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
2,5-Dithiaoctane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studies have shown that this compound exhibits antimicrobial properties, making it useful in the development of antibacterial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is used as a flavoring agent in the food industry and as an additive in the production of rubber and plastics.
Mécanisme D'action
2,5-Dithiaoctane can be compared with other similar compounds, such as 2,3-dithiabutane and 3,4-dithiahexane. These compounds share similar structural features but differ in the length of their carbon chains and the position of the sulfur atoms. The unique structure of this compound gives it distinct chemical properties and reactivity, making it suitable for specific applications.
Comparaison Avec Des Composés Similaires
- 2,3-Dithiabutane
- 3,4-Dithiahexane
- 4,5-Dithiaoctane
Propriétés
Numéro CAS |
76229-76-0 |
|---|---|
Formule moléculaire |
C6H14S2 |
Poids moléculaire |
150.3 g/mol |
Nom IUPAC |
1-(2-methylsulfanylethylsulfanyl)propane |
InChI |
InChI=1S/C6H14S2/c1-3-4-8-6-5-7-2/h3-6H2,1-2H3 |
Clé InChI |
OHRWCMYXRYQDQN-UHFFFAOYSA-N |
SMILES canonique |
CCCSCCSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




